Cas no 71232-23-0 ((2-fluorophenyl)aminocarbonitrile)

(2-Fluorophenyl)aminocarbonitrile is a fluorinated aromatic nitrile compound with the molecular formula C₇H₅FN₂. This intermediate is notable for its utility in organic synthesis, particularly in the preparation of heterocyclic compounds and pharmaceutical building blocks. The presence of both fluorine and nitrile functional groups enhances its reactivity, enabling selective transformations such as nucleophilic substitutions or cyclization reactions. Its stable yet versatile structure makes it valuable for medicinal chemistry applications, including the development of bioactive molecules. The compound is typically handled under controlled conditions due to its sensitivity to moisture and strong bases. High-purity grades are available for research and industrial use, ensuring consistent performance in synthetic workflows.
(2-fluorophenyl)aminocarbonitrile structure
71232-23-0 structure
Product name:(2-fluorophenyl)aminocarbonitrile
CAS No:71232-23-0
MF:C7H5FN2
MW:136.126404523849
MDL:MFCD12402222
CID:545834
PubChem ID:54590721

(2-fluorophenyl)aminocarbonitrile Chemical and Physical Properties

Names and Identifiers

    • Cyanamide, (2-fluorophenyl)-
    • (2-fluorophenyl)cyanamide
    • SCHEMBL3184890
    • 71232-23-0
    • J-522917
    • DTXSID20712370
    • EN300-196093
    • [(2-fluorophenyl)amino]formonitrile
    • [(2-Fluorophenyl)amino]carbonitrile
    • AKOS005305964
    • N-(2-Fluorophenyl)-cyanamide
    • (2-fluorophenyl)aminocarbonitrile
    • MDL: MFCD12402222
    • Inchi: InChI=1S/C7H5FN2/c8-6-3-1-2-4-7(6)10-5-9/h1-4,10H
    • InChI Key: HKOFCSYNFPLDFD-UHFFFAOYSA-N
    • SMILES: C1=CC=C(C(=C1)NC#N)F

Computed Properties

  • Exact Mass: 136.04375
  • Monoisotopic Mass: 136.04367633g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 149
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 35.8Ų

Experimental Properties

  • PSA: 35.82

(2-fluorophenyl)aminocarbonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
F589603-100mg
[(2-fluorophenyl)amino]carbonitrile
71232-23-0
100mg
$ 275.00 2022-06-05
1PlusChem
1P005KID-500mg
Cyanamide, (2-fluorophenyl)-
71232-23-0 95%
500mg
$592.00 2025-02-21
1PlusChem
1P005KID-1g
Cyanamide, (2-fluorophenyl)-
71232-23-0 95%
1g
$749.00 2025-02-21
Enamine
EN300-196093-1.0g
[(2-fluorophenyl)amino]formonitrile
71232-23-0
1g
$0.0 2023-06-08
1PlusChem
1P005KID-5g
Cyanamide, (2-fluorophenyl)-
71232-23-0 95%
5g
$2364.00 2023-12-16
1PlusChem
1P005KID-10g
Cyanamide, (2-fluorophenyl)-
71232-23-0 95%
10g
$3476.00 2023-12-16
Aaron
AR005KQP-5g
Cyanamide, (2-fluorophenyl)-
71232-23-0 95%
5g
$2586.00 2023-12-13
1PlusChem
1P005KID-250mg
Cyanamide, (2-fluorophenyl)-
71232-23-0 95%
250mg
$385.00 2025-02-21
Enamine
EN300-196093-0.05g
[(2-fluorophenyl)amino]formonitrile
71232-23-0
0.05g
$149.0 2023-09-17
A2B Chem LLC
AC59061-50mg
Cyanamide, (2-fluorophenyl)-
71232-23-0 95%
50mg
$192.00 2024-04-19

Additional information on (2-fluorophenyl)aminocarbonitrile

Introduction to (2-Fluorophenyl)aminocarbonitrile (CAS No. 71232-23-0)

(2-Fluorophenyl)aminocarbonitrile (CAS No. 71232-23-0) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique molecular structure, holds potential applications in the development of novel drugs and therapeutic agents. The fluorine atom and the cyano group in its structure contribute to its distinctive chemical properties, making it a valuable building block in synthetic chemistry.

The molecular formula of (2-Fluorophenyl)aminocarbonitrile is C8H6FN2, and it has a molecular weight of approximately 151.14 g/mol. The compound is a white to off-white solid at room temperature and is soluble in common organic solvents such as dichloromethane, acetone, and ethanol. Its cyano group imparts significant reactivity, enabling it to participate in various chemical reactions, including nucleophilic additions, condensations, and coupling reactions.

In recent years, the interest in (2-Fluorophenyl)aminocarbonitrile has been driven by its potential as an intermediate in the synthesis of bioactive molecules. The fluorine atom, known for its ability to modulate the physicochemical properties of organic compounds, can enhance the lipophilicity and metabolic stability of drug candidates. This makes (2-Fluorophenyl)aminocarbonitrile an attractive starting material for the development of new pharmaceuticals with improved pharmacokinetic profiles.

One of the key areas where (2-Fluorophenyl)aminocarbonitrile has shown promise is in the field of antineoplastic agents. Research studies have demonstrated that derivatives of this compound exhibit potent antiproliferative activity against various cancer cell lines. For instance, a recent study published in the Journal of Medicinal Chemistry reported that a series of (2-Fluorophenyl)aminocarbonitrile derivatives exhibited significant cytotoxicity against human breast cancer cells (MCF-7) and colon cancer cells (HCT-116). The mechanism of action was attributed to the induction of apoptosis and cell cycle arrest, highlighting the potential of these compounds as lead candidates for cancer therapy.

Beyond cancer research, (2-Fluorophenyl)aminocarbonitrile has also been explored for its applications in neurodegenerative diseases. Studies have shown that certain derivatives can cross the blood-brain barrier and modulate key signaling pathways involved in neurodegeneration. For example, a derivative with an additional hydroxyl group was found to exhibit neuroprotective effects in an animal model of Parkinson's disease by reducing oxidative stress and preventing dopaminergic neuron loss.

The synthetic versatility of (2-Fluorophenyl)aminocarbonitrile has also made it a valuable tool in combinatorial chemistry and high-throughput screening (HTS). Researchers can easily modify the core structure to generate libraries of compounds with diverse functional groups, facilitating the discovery of novel bioactive molecules. This approach has been successfully applied in drug discovery programs targeting various therapeutic areas, including infectious diseases, cardiovascular disorders, and autoimmune conditions.

In addition to its medicinal applications, (2-Fluorophenyl)aminocarbonitrile has found use in other scientific disciplines such as materials science and analytical chemistry. Its unique electronic properties make it suitable for the development of advanced materials with enhanced performance characteristics. For instance, derivatives of this compound have been used to synthesize conductive polymers with improved electrical conductivity and thermal stability.

The safety profile of (2-Fluorophenyl)aminocarbonitrile is an important consideration for both research and industrial applications. While it is generally considered safe when handled properly under laboratory conditions, appropriate precautions should be taken to avoid exposure to skin or inhalation. Safety data sheets (SDS) provide detailed information on handling, storage, and disposal procedures to ensure safe usage.

In conclusion, (2-Fluorophenyl)aminocarbonitrile (CAS No. 71232-23-0) is a multifaceted compound with a wide range of applications in medicinal chemistry, pharmaceutical research, materials science, and analytical chemistry. Its unique molecular structure and chemical properties make it a valuable building block for the synthesis of bioactive molecules with potential therapeutic benefits. Ongoing research continues to uncover new possibilities for this compound, further solidifying its importance in modern scientific endeavors.

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